Cas no 6623-91-2 (6-Methoxy-5-nitroquinoline)
6-Methoxy-5-nitroquinoline Chemical and Physical Properties
Names and Identifiers
-
- Quinoline,6-methoxy-5-nitro-
- 6-Methoxy-5-nitroquinoline
- 6-Methoxy-5-nitroqui
- CHEMBL3113477
- SR-02000001212-1
- DTXSID50288371
- RYJDGHWDTDEBGQ-UHFFFAOYSA-N
- Quinoline, 6-methoxy-5-nitro-
- NSC 55494
- Oprea1_556325
- SCHEMBL1337810
- FT-0636196
- NSC55494
- AKOS027381789
- NSC-55494
- SR-02000001212
- 6623-91-2
- CS-0434536
- AG-205/40099335
- DTXCID80239518
- 5-Nitro-6-methoxyquinoline; 5-(Hydroxyl[oxido]amino)-6-methoxyquinoline; NSC 55494;
- DB-054889
-
- Inchi: 1S/C10H8N2O3/c1-15-9-5-4-8-7(3-2-6-11-8)10(9)12(13)14/h2-6H,1H3
- InChI Key: RYJDGHWDTDEBGQ-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2C(=CC=CN=2)C=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 204.05300
- Monoisotopic Mass: 204.05349212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 67.9Ų
Experimental Properties
- Melting Point: 101-103°C
- PSA: 67.94000
- LogP: 2.67480
6-Methoxy-5-nitroquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methoxy-5-nitroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M265150-1g |
6-Methoxy-5-nitroquinoline |
6623-91-2 | 1g |
$110.00 | 2023-05-18 | ||
| TRC | M265150-2g |
6-Methoxy-5-nitroquinoline |
6623-91-2 | 2g |
$173.00 | 2023-05-18 | ||
| TRC | M265150-5g |
6-Methoxy-5-nitroquinoline |
6623-91-2 | 5g |
$ 420.00 | 2023-09-07 | ||
| TRC | M265150-10g |
6-Methoxy-5-nitroquinoline |
6623-91-2 | 10g |
$839.00 | 2023-05-18 | ||
| TRC | M265150-25g |
6-Methoxy-5-nitroquinoline |
6623-91-2 | 25g |
$1355.00 | 2023-05-18 | ||
| A2B Chem LLC | AD11716-1g |
Quinoline,6-methoxy-5-nitro- |
6623-91-2 | 1g |
$1050.00 | 2024-04-19 | ||
| A2B Chem LLC | AD11716-5g |
Quinoline,6-methoxy-5-nitro- |
6623-91-2 | 5g |
$1800.00 | 2024-04-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1505206-2.5g |
6-Methoxy-5-nitroquinoline |
6623-91-2 | 98% | 2.5g |
¥2654.00 | 2024-05-04 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-357924-2.5g |
6-Methoxy-5-nitroquinoline, |
6623-91-2 | 2.5g |
¥2708.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-357924-2.5 g |
6-Methoxy-5-nitroquinoline, |
6623-91-2 | 2.5 g |
¥2,708.00 | 2023-07-11 |
6-Methoxy-5-nitroquinoline Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 6-Methoxy-5-nitroquinoline
Introduction to 6-Methoxy-5-nitroquinoline (CAS No. 6623-91-2)
6-Methoxy-5-nitroquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 6623-91-2, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the quinoline family, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural features of 6-Methoxy-5-nitroquinoline, including the presence of a methoxy group at the 6-position and a nitro group at the 5-position of the quinoline ring, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for medicinal chemistry investigations.
The 6-Methoxy-5-nitroquinoline molecule exhibits notable physicochemical properties that make it suitable for various applications in drug discovery and development. The nitro group introduces a region of electrophilicity, which can be exploited in synthetic chemistry for further functionalization. Additionally, the methoxy group provides a site for metabolic stability and potential interactions with biological targets. These characteristics have positioned 6-Methoxy-5-nitroquinoline as a key intermediate in the synthesis of more complex molecules designed to modulate biological pathways.
In recent years, there has been growing interest in quinoline derivatives due to their demonstrated efficacy against a range of diseases, including infectious diseases and cancer. The 6-Methoxy-5-nitroquinoline structure has been explored in several research studies for its potential as an antimicrobial agent. Preliminary findings suggest that this compound may interfere with bacterial DNA replication and transcription, offering a novel approach to combat antibiotic-resistant strains. Furthermore, its ability to cross cell membranes makes it an attractive candidate for developing treatments targeting intracellular pathogens.
The pharmaceutical industry has leveraged the versatility of 6-Methoxy-5-nitroquinoline in designing novel therapeutic agents. Researchers have modified its core structure to enhance bioavailability, improve pharmacokinetic profiles, and target specific disease mechanisms. For instance, derivatives of 6-Methoxy-5-nitroquinoline have been investigated for their potential role in inhibiting kinases involved in cancer progression. These kinases are often overactive in tumor cells, making them promising targets for small-molecule inhibitors. The nitro group in 6-Methoxy-5-nitroquinoline serves as a handle for further chemical modifications, enabling the creation of compounds with tailored biological activities.
Advances in computational chemistry and high-throughput screening have accelerated the discovery process for compounds like 6-Methoxy-5-nitroquinoline. Molecular modeling techniques allow researchers to predict how different modifications to the quinoline ring will affect its interactions with biological targets. This approach has led to the identification of lead compounds that exhibit high affinity and selectivity for specific receptors or enzymes. The integration of experimental data with computational methods provides a robust framework for optimizing the pharmacological properties of 6-Methoxy-5-nitroquinoline derivatives.
The synthesis of 6-Methoxy-5-nitroquinoline involves well-established organic reactions that highlight its synthetic utility. The nitration of quinoline derivatives is a common strategy to introduce electrophilic centers into the molecule. Subsequent methylation at the 6-position enhances the stability and bioactivity of the compound. These synthetic pathways are scalable and compatible with industrial production standards, ensuring that 6-Methoxy-5-nitroquinoline can be produced in sufficient quantities for preclinical and clinical studies.
Recent studies have also explored the role of 6-Methoxy-5-nitroquinoline in addressing neurological disorders. Quinoline derivatives have shown promise in modulating neurotransmitter systems, which could be beneficial for conditions such as Alzheimer's disease and Parkinson's disease. The unique electronic properties of 6-Methoxy-5-nitroquinoline, influenced by its nitro and methoxy substituents, allow it to interact with neurotransmitter receptors and ion channels. This interaction may lead to novel therapeutic strategies that target neurological dysfunction.
The environmental impact of synthesizing and using 6-Methoxy-5-nitroquinoline is another consideration that has prompted research into greener synthetic methods. Traditional organic synthesis often involves hazardous reagents and generates waste byproducts. However, emerging technologies such as flow chemistry and biocatalysis offer more sustainable alternatives. These methods reduce solvent consumption, minimize waste production, and improve reaction efficiency. By adopting environmentally friendly approaches, researchers can ensure that the production of 6-Methoxy-5-nitroquinoline aligns with global sustainability goals.
The future prospects for 6-Methoxy-5-nitroquinoline are promising, given its versatility as a pharmacological scaffold. Ongoing research aims to expand its therapeutic applications by exploring new derivatives with enhanced efficacy and reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into clinical treatments. As our understanding of biological systems continues to evolve, compounds like 6-Methoxy-5-nitroquinoline will remain at the forefront of drug discovery efforts.
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